Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-
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Overview
Description
®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine base linked to a benzamide group through a hydroxypropyl chain. The purine base is a fundamental component of nucleic acids, making this compound relevant in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide typically involves the following steps:
Preparation of the Purine Derivative: The purine base is first modified to introduce the hydroxypropyl group. This can be achieved through a reaction with an appropriate alkylating agent under basic conditions.
Formation of the Benzamide Linkage: The hydroxypropyl-purine derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and nucleic acid recognition.
Medicine
In medicine, ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is explored for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes and nucleic acids. The hydroxypropyl group enhances its solubility and facilitates its binding to target molecules. The purine base can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
®-9-(2-Hydroxypropyl)adenine: An important intermediate for the synthesis of antiviral drugs such as tenofovir.
2-Hydroxypropyl-β-cyclodextrin: Used as a solubilizing agent in pharmaceutical formulations.
Uniqueness
®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is unique due to the presence of both a purine base and a benzamide group. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and development.
Properties
CAS No. |
160616-03-5 |
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Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[9-[(2R)-2-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C15H15N5O2/c1-10(21)7-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-5-3-2-4-6-11/h2-6,8-10,21H,7H2,1H3,(H,16,17,19,22)/t10-/m1/s1 |
InChI Key |
DZTLHJVINSWGSG-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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